2-Butyl-3,5-(and 3,6)-dimethyl pyrazine
Description
Significance within Heterocyclic Chemistry
Pyrazines are a class of nitrogen-containing heterocyclic compounds, structurally defined by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. mdpi.com As a fundamental scaffold in organic chemistry, the pyrazine (B50134) ring is a key building block in the synthesis of a wide array of more complex molecules. tandfonline.comresearchgate.net Alkylated pyrazines, which feature one or more alkyl groups attached to the core pyrazine ring, are of particular interest due to their prevalence in nature and their significant sensory properties. semanticscholar.org These compounds are a focal point in the study of heterocyclic chemistry because their substitution patterns dramatically influence their chemical and physical characteristics, including aroma, reactivity, and biological activity. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring affects its aromaticity and reactivity, making these compounds interesting subjects for studying electrophilic and nucleophilic substitution reactions. youtube.com
Overview of Pyrazine Derivatives and their Academic Relevance
Pyrazine derivatives have garnered considerable attention in academic and industrial research due to their diverse applications. mdpi.comtandfonline.com They are widely distributed in the natural world, found in plants, insects, fungi, and bacteria. semanticscholar.org In the food industry, they are recognized as crucial flavor and aroma components, often formed during cooking processes like roasting and baking through the Maillard reaction. foodb.ca The characteristic nutty, roasted, and cocoa-like scents of many foods are attributed to the presence of various alkylated pyrazines. semanticscholar.orgelsevierpure.com
Beyond their role in food chemistry, pyrazine derivatives are investigated for their wide range of biological activities. Research has shown that compounds containing the pyrazine moiety can exhibit anti-inflammatory, anticancer, antibacterial, and antioxidant properties. tandfonline.comnih.govnih.gov This has made them a hot topic in medicinal chemistry, with several pyrazine-based drugs developed for various therapeutic uses. mdpi.comnih.gov The academic relevance of pyrazines is further underscored by their use as ligands in coordination chemistry and as components in the development of new materials. researchgate.net
Properties
CAS No. |
72797-18-3 |
|---|---|
Molecular Formula |
C20H32N4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-butyl-3,5-dimethylpyrazine;3-butyl-2,5-dimethylpyrazine |
InChI |
InChI=1S/2C10H16N2/c1-4-5-6-10-9(3)12-8(2)7-11-10;1-4-5-6-10-9(3)11-7-8(2)12-10/h2*7H,4-6H2,1-3H3 |
InChI Key |
CULICICRMHBQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=CN=C1C)C.CCCCC1=NC=C(N=C1C)C |
Origin of Product |
United States |
Occurrence and Natural Distribution of 2 Butyl 3,5 and 3,6 Dimethyl Pyrazine
Presence in Food and Beverage Systems
The formation of these pyrazines in food is often a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. This process is fundamental to the development of color and flavor in many cooked foods.
Pyrazines are key flavor components in many fermented products. While a wide variety of pyrazines are known to be produced in fermented cocoa and soy products, literature specifically identifying 2-butyl-3,5-(and 3,6)-dimethyl pyrazine (B50134) in these matrices is limited. For instance, various alkylpyrazines are produced by Bacillus subtilis, a bacterium used in the fermentation of soybeans for products like natto, but the specific butyl-dimethyl isomer is not commonly reported. nih.govsigmaaldrich.com
In the context of coffee, 2-butyl-3,5-dimethylpyrazine (B12645919) has been suggested as a potential marker for roasted defective coffee seeds. science.govresearchgate.netresearchgate.netscience.govresearchgate.netresearchgate.netresearchgate.netscience.govscience.gov Its presence is noted in analyses of volatile compounds in Brazilian defective coffee seeds. thegoodscentscompany.com The formation of pyrazines in coffee is significantly influenced by the roasting temperature and duration, with higher temperatures generally leading to greater pyrazine content. researchgate.net
Thermal processing is a primary pathway for the generation of 2-butyl-3,5-dimethylpyrazine. In studies analyzing volatile compounds formed from heating hydrolyzed vegetable proteins with sugars, a process analogous to what occurs in some baked goods, 2-butyl-3,5-dimethylpyrazine was detected. nih.gov The related compound, 2-butyl-3-methylpyrazine, has also been noted as a flavor component in baked goods like bread and cookies.
While pyrazine derivatives have been studied in maple syrup, specific literature confirming the presence of 2-butyl-3,5-(and 3,6)-dimethyl pyrazine in this product is scarce. Similarly, although it is a key flavor component in roasted cocoa, its formation is often discussed in the broader context of alkylpyrazines generated during the roasting process. nih.gov
While a variety of pyrazines have been identified in processed highland barley flour, the available literature does not specifically report the presence of 2-butyl-3,5-(and 3,6)-dimethyl pyrazine in this particular matrix. researchgate.net The compound has also been detected in canned and fried fish (Pseudobagrus).
Table 1: Presence of 2-Butyl-3,5-dimethylpyrazine in Various Food Matrices
| Food Matrix | Finding |
|---|---|
| Defective Coffee Beans | Identified as a potential volatile marker compound in roasted defective seeds. science.govresearchgate.netresearchgate.netscience.govresearchgate.netresearchgate.netresearchgate.netscience.govscience.govthegoodscentscompany.com |
| Thermally Reacted HVPs | Detected in model systems of heated hydrolyzed vegetable proteins and sugars. nih.gov |
| Canned Fish | Identified as a volatile component in processed Pseudobagrus. |
Role in Chemical Ecology and Interspecies Interactions
Beyond the realm of food science, 2-butyl-3,5-dimethylpyrazine plays a crucial role as a semiochemical—a chemical substance that carries a message—in the interactions between different species.
This compound is a notable component of the mandibular gland secretions of certain ant species. nih.govresearchgate.net These secretions are often employed for defense, alarm signaling, and other communication purposes within the colony. The presence of this pyrazine underscores its importance in the chemical arsenal (B13267) of these insects.
Detailed chemical analyses have confirmed the presence of 2-butyl-3,5-dimethylpyrazine in the mandibular glands of several species of ponerine ants from the genus Odontomachus. nih.govresearchgate.net Notably, research corrected a previous misidentification in the ant Odontomachus bauri, clarifying that the compound was indeed 2-butyl-3,5-dimethylpyrazine and not its isomer, 3-butyl-2,5-dimethylpyrazine. researchgate.netresearchgate.net This highlights the precision required in identifying isomers, as structural differences can lead to different biological activities. The compound is also found in the mandibular gland extracts of Odontomachus chelifer. researchgate.net While the exact function can vary, pyrazines in ant mandibular glands are frequently associated with alarm responses. researchgate.netresearchgate.net
In a remarkable example of interspecies communication, the Hammer Orchid (Drakaea glyptodont) employs 2-butyl-3,5-dimethylpyrazine as a semiochemical. The orchid releases a blend of pyrazines, including the 2-butyl-3,5-dimethyl isomer, to mimic the sex pheromone of its specific pollinator, the male thynnine wasp (Zaspilothynnus trilobatus). researchgate.netrsc.org This act of sexual deception lures the male wasps to the flower, inducing mating behavior and thereby achieving pollination. researchgate.netrsc.org
Table 2: Role of 2-Butyl-3,5-dimethylpyrazine in Chemical Ecology
| Organism | Role of Compound |
|---|---|
| Odontomachus bauri (Ant) | Component of mandibular gland secretion; previously misidentified as an isomer. nih.govresearchgate.netresearchgate.net |
| Odontomachus chelifer (Ant) | Component of mandibular gland secretion. researchgate.net |
| Drakaea glyptodont (Hammer Orchid) | Component of a semiochemical blend used to attract its male wasp pollinator through sexual deception. researchgate.netrsc.org |
Involvement in Plant-Microbe Volatile Organic Compound Profiles
Volatile organic compounds (VOCs) are crucial for communication between organisms, and pyrazines represent a significant class of these chemical signals in the context of plant-microbe interactions. asm.orgnih.gov Bacteria emit a diverse array of VOCs that can modulate plant growth and health. nih.govnih.gov These compounds can mediate interactions, with some acting as infochemicals that influence the behavior and development of neighboring organisms. asm.org
Alkylpyrazines, including derivatives like 2-Butyl-3,5-(and 3,6)-dimethyl pyrazine, are key components of the volatilome—the complete set of VOCs—of many bacteria. researchgate.netnih.gov These compounds are recognized for their role in interkingdom signaling, such as between bacteria and plants or between bacteria and pathogenic fungi. snf.ch For instance, VOCs produced by Bacillus species can promote plant growth or inhibit the growth of plant pathogens. nih.govnih.gov Research has shown that specific pyrazines, like 2,5-dimethylpyrazine (B89654) produced by Bacillus amyloliquefaciens, can act as plant growth-inhibiting volatiles at high concentrations by inducing the plant's defense responses. nih.gov
The presence of pyrazines in the VOC profile of plant-associated bacteria can significantly impact plant health. Volatiles from endophytic bacteria, such as Pseudomonas putida BP25, which include 2,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine, have demonstrated potent inhibitory activity against a wide range of plant pathogens, including fungi, oomycetes, and bacteria. mdpi.com This highlights the role of the pyrazine chemical class in the protective mechanisms offered by beneficial microbes to their host plants.
Table 1: Examples of Pyrazines in Plant-Microbe VOC Profiles and Their Effects
| Producing Microorganism | Pyrazine Compound(s) Identified | Target Organism(s) | Observed Effect | Reference(s) |
| Bacillus amyloliquefaciens GB03 | Pyrazine, 2,5-Dimethylpyrazine | Arabidopsis thaliana | Inhibited plant growth at high concentrations, promoted growth at low concentrations. | nih.gov |
| Bacillus megaterium BmBP17 | 2,5-Dimethylpyrazine, 2-Ethyl-3-methylpyrazine (B101031) | Ralstonia solanacearum (Bacterial Wilt Pathogen) | Antibacterial activity, with 2-ethyl-3-methylpyrazine showing the most effective inhibition. | nih.gov |
| Pseudomonas putida BP25 | 2,5-Dimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine | Phytophthora capsici, Pythium myriotylum, Rhizoctonia solani (Fungal & Oomycete Pathogens) | Compelling inhibitory activity against a broad spectrum of plant pathogens. | mdpi.com |
| Bacillus spp. | 2-Methylpyrazine | Colletotrichum gloeosporioides (Fungal Plant Pathogen) | Strong inhibition of mycelial growth. | mdpi.com |
Characterization of Microbial Sources and Production Pathways
The biosynthesis of pyrazines is a known metabolic capability of several microorganisms, providing an alternative to chemical synthesis. nih.gov Bacteria, in particular, are significant producers of a wide range of alkylpyrazines. researchgate.netnih.gov
Endophytic Bacteria (e.g., Bacillus megaterium)
Endophytic bacteria, which live within plant tissues, are known producers of bioactive volatile compounds. Bacillus megaterium, a common soil and endophytic bacterium, has been identified as a source of various VOCs, including pyrazines, that contribute to biocontrol activities against plant pathogens. nih.govqu.edu.qaqu.edu.qa
Strains of B. megaterium produce a blend of volatiles that can inhibit the growth and mycotoxin production of pathogenic fungi like Aspergillus, Penicillium, and Fusarium. qu.edu.qaacs.orgnih.gov For example, the VOCs from B. megaterium BmBP17, which include pyrazines like 2,5-dimethylpyrazine and 2-ethyl-3-methylpyrazine, have been shown to be active against the bacterial wilt pathogen Ralstonia solanacearum. nih.gov Similarly, a mixture of VOCs from B. megaterium X6-3, which contained pyrazines, was effective in suppressing the black rot pathogen in winter oilseed rape. nih.gov The production of these bioactive volatiles is often influenced by the growth medium, with protein-rich substrates enhancing the synthesis of compounds like pyrazines. acs.org
Fermentative Microorganisms (e.g., Bacillus subtilis, Corynebacterium glutamicum)
Many alkylpyrazines are produced during fermentation processes, where microorganisms play a central role in their synthesis under standard temperature and pressure. asm.org
Bacillus subtilis is a well-studied model organism for the production of pyrazines. asm.org Strains isolated from fermented soybeans (natto) have demonstrated the ability to produce a variety of alkylpyrazines, including 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine (B1682967). nih.govresearchgate.net The biosynthesis of these compounds in B. subtilis often involves amino acid precursors. For 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540), L-threonine serves as a key substrate. asm.org The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the conversion of L-threonine to an intermediate that can then non-enzymatically form the pyrazine ring. asm.orgmdpi.com For the production of 2,3,5,6-tetramethylpyrazine (TTMP), the precursor is acetoin (B143602), which is derived from glucose metabolism. asm.orgnih.gov
Corynebacterium glutamicum , an industrially significant bacterium, is also capable of synthesizing pyrazines. nih.govnih.gov Studies have elucidated a detailed biosynthetic model for the formation of alkylated pyrazines via acyloin intermediates in this organism. researchgate.netablesci.com Deletion of specific genes in the amino acid biosynthesis pathway, such as the ketol-acid reductoisomerase, can lead to the accumulation of precursors and significantly increase the production of acyloins and pyrazines. researchgate.netablesci.com For instance, feeding experiments with labeled acetoin confirmed its incorporation into trimethylpyrazine and tetramethylpyrazine. nih.govresearchgate.net The biosynthesis of pyrazines in C. glutamicum is closely linked to the metabolism of branched-chain amino acids like valine, leucine (B10760876), and isoleucine. researchgate.net Metabolic engineering strategies have been successfully employed to enhance the production of specific pyrazines, such as tetramethylpyrazine, in C. glutamicum. nih.gov
Table 2: Microbial Production of Pyrazines by Fermentative Bacteria
| Microorganism | Produced Pyrazine(s) | Key Precursor(s) / Pathway Details | Reference(s) |
| Bacillus subtilis | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | L-threonine is a primary substrate; L-threonine-3-dehydrogenase (TDH) is a key enzyme. | asm.orgmdpi.com |
| Bacillus subtilis | 2,3,5,6-Tetramethylpyrazine (TTMP) | Acetoin (derived from glucose) is a key precursor. | asm.orgnih.gov |
| Corynebacterium glutamicum | Trimethylpyrazine, Tetramethylpyrazine | Biosynthesis proceeds via acyloin intermediates; Acetoin is a precursor. | nih.govresearchgate.net |
| Corynebacterium glutamicum | Various alkylated pyrazines | Linked to the valine, leucine, and isoleucine biosynthetic pathways. | researchgate.net |
Biosynthesis and Mechanistic Pathways of 2 Butyl 3,5 and 3,6 Dimethyl Pyrazine Formation
Maillard Reaction Mechanisms
The formation of 2-butyl-3,5-(and 3,6)-dimethyl pyrazine (B50134) is a result of the Maillard reaction, a non-enzymatic browning reaction that occurs between amino compounds and carbonyl compounds upon heating. nih.gov This intricate cascade of reactions is responsible for the generation of a wide array of heterocyclic flavor compounds, including the alkylpyrazines that impart roasted, nutty, and baked aromas to food. nih.govresearchgate.net The primary route to these pyrazines involves the interaction of amino acids with α-dicarbonyl compounds, leading to the formation of α-aminocarbonyl intermediates which subsequently condense to form the pyrazine ring. acs.orgresearchgate.net
Identification of Key Precursors (Amino Acids, Reducing Sugars, α-Dicarbonyl Compounds)
The specific structure of the resulting alkylpyrazine is determined by the nature of its precursors. The formation of the 2-butyl-3,5-(and 3,6)-dimethyl pyrazine isomers requires specific building blocks that provide the butyl group, the two methyl groups, and the nitrogen atoms of the pyrazine ring.
Amino Acids : These are the primary source of nitrogen for the pyrazine ring and can also be a source for the alkyl side chains via the Strecker degradation pathway. acs.org L-threonine and L-serine are well-established precursors for the methyl groups, as they can degrade to form aminoacetone and other key intermediates. nih.govnih.gov The butyl group is likely derived from the Strecker degradation of amino acids with branched or straight-chain aliphatic side chains, such as leucine (B10760876) or isoleucine. Lysine has been identified as a highly reactive amino acid that yields large amounts of various alkylpyrazines. researchgate.net
Reducing Sugars : Sugars like glucose and fructose (B13574) are critical precursors that, upon degradation during heating, generate a variety of α-dicarbonyl compounds. acs.orgweebly.com The reaction between a reducing sugar and an amino acid initially forms an Amadori or Heyns compound, which then undergoes further degradation to produce reactive dicarbonyls like glyoxal (B1671930), methylglyoxal, and diacetyl. acs.orgacs.org
α-Dicarbonyl Compounds : These are key intermediates formed from sugar degradation or other pathways. They react with amino acids in the Strecker degradation to form α-aminocarbonyls. researchgate.net The formation of 2-ethyl-3,5-dimethylpyrazine (B18607), a structurally related compound, has been shown to be targeted by the addition of the α-dicarbonyl 2,3-pentanedione. reading.ac.uk This suggests that the formation of 2-butyl-3,5-dimethylpyrazine (B12645919) would require a larger α-dicarbonyl, such as one with a six-carbon chain, which could be formed from sugar fragmentation.
| Precursor Type | Examples | Role in Formation of 2-Butyl-3,5-(and 3,6)-dimethyl pyrazine |
| Amino Acids | Leucine, Isoleucine, Threonine, Serine, Lysine | Provide nitrogen for the pyrazine ring; source of methyl groups (Threonine/Serine) and the butyl group (Leucine/Isoleucine) via Strecker degradation. nih.govresearchgate.net |
| Reducing Sugars | Glucose, Fructose | Degrade upon heating to form reactive α-dicarbonyl compounds. acs.orgweebly.com |
| α-Dicarbonyls | Methylglyoxal, 2,3-Pentanedione, larger dicarbonyls | Key intermediates that react with amino acids to form the necessary α-aminocarbonyl building blocks. reading.ac.uk |
The Strecker Degradation and Aminoacetone Pathway
Two major pathways contribute the necessary α-aminocarbonyl intermediates for pyrazine synthesis: the Strecker degradation and the aminoacetone pathway.
The Strecker Degradation is a crucial part of the Maillard reaction where an α-amino acid is converted into an aldehyde (known as a Strecker aldehyde) with one fewer carbon atom, along with the formation of an α-aminocarbonyl from an α-dicarbonyl compound. acs.orgresearchgate.nettandfonline.com This reaction is central to the formation of the butyl side chain. For instance, the Strecker degradation of leucine would produce 3-methylbutanal, while the α-dicarbonyl is converted into an α-aminoketone. This α-aminoketone, containing the butyl precursor, can then participate in condensation reactions.
The Aminoacetone Pathway is particularly relevant for the formation of the methyl-substituted portions of the pyrazine. Aminoacetone is an α-aminocarbonyl that serves as a direct precursor to dimethylpyrazines. nih.gov It can be formed through several routes, including the thermal degradation of amino acids like threonine. nih.govnih.gov In a proposed mechanism, L-threonine is converted by enzymes or heat into 2-amino-3-ketobutyrate, which then yields aminoacetone. nih.gov The self-condensation of two aminoacetone molecules is a known route to 2,5-dimethylpyrazine (B89654). nih.gov
For 2-butyl-3,5-(and 3,6)-dimethyl pyrazine, a hybrid mechanism is likely, involving the condensation of an α-aminocarbonyl derived from a butyl-group precursor (via Strecker degradation) and aminoacetone (from the aminoacetone pathway).
Condensation Reactions of α-Aminocarbonyl Intermediates
The final step in the formation of the pyrazine ring is the condensation of two α-aminocarbonyl molecules. These intermediates are highly reactive. The generally accepted mechanism involves the following steps:
Two molecules of an α-aminocarbonyl (or two different α-aminocarbonyls) undergo condensation to form a dihydropyrazine (B8608421) intermediate. researchgate.netresearchgate.net
This dihydropyrazine ring is unstable and readily undergoes oxidation to form the stable, aromatic pyrazine ring. researchgate.net
To form the asymmetrically substituted 2-butyl-3,5-dimethylpyrazine, the condensation would occur between one molecule of aminoacetone and one molecule of a larger α-aminoketone containing the butyl group (e.g., 1-aminohexan-2-one). The subsequent arrangement and oxidation would lead to the final product. The formation of the 3,6-isomer would involve a different condensation pattern or rearrangement of the intermediates.
Influence of Peptide Structures on Formation Patterns
Recent research has shown that peptides (short chains of amino acids) can be more potent precursors for pyrazine formation than free amino acids (FAAs). nih.govnih.gov The structure of the peptide has a significant impact on the types and quantities of pyrazines produced.
Enhanced Reactivity : Dipeptides have been observed to produce greater amounts of pyrazines compared to their constituent free amino acids in model systems. acs.orgmdpi.com This is particularly true for the formation of 2,5(6)-dimethylpyrazine and trimethylpyrazine. acs.org
Peptide Size : The yield of pyrazines tends to be higher in dipeptide models compared to tripeptide models, suggesting that smaller peptides are more effective precursors. nih.govmdpi.com
This evidence indicates that the presence of specific di- and tripeptides in a reaction system, as opposed to only free amino acids, can significantly alter the profile of pyrazines formed, likely influencing the yield of 2-butyl-3,5-(and 3,6)-dimethyl pyrazine. mdpi.com
Kinetic Aspects and Induction Periods in Formation Processes
The formation of pyrazines is a time-dependent process. Studies on model systems and food processing show that both reaction time and temperature are key kinetic parameters.
Time Dependence : At a constant temperature, the variety and quantity of pyrazines formed increase with the duration of heating. nih.gov In some biological fermentation processes, an induction period has been observed, with pyrazines not being detected in the initial 48 hours and reaching peak production after approximately 144 hours. nih.gov
Temperature Dependence : The rate of pyrazine formation generally increases with temperature. nih.govacs.org Studies comparing reactions at 120°C versus 180°C show a significantly higher production of volatile compounds, including pyrazines, at the higher temperature. nih.gov However, very high temperatures can also lead to a decrease in the yield of specific pyrazines. researchgate.net
Impact of Environmental Factors (pH, Temperature, Water Activity) on Reaction Pathways
The chemical environment plays a critical role in directing the Maillard reaction toward or away from the formation of pyrazines.
pH : The pH of the system has a profound effect. Weakly alkaline initial conditions (e.g., pH 8.0) are known to facilitate pyrazine formation. nih.gov As the Maillard reaction proceeds, acids are formed, causing the pH to drop, which can alter the reaction pathways. nih.gov Studies have shown that low pH environments tend to favor the formation of furans, while higher pH values (e.g., pH 9) significantly increase the yield of pyrazines. researchgate.net
Temperature : As mentioned in the kinetics section, temperature is a primary driver of the reaction. Heating at 140°C for 90 minutes has been used as a suitable condition for pyrazine formation in model systems. nih.gov Different pyrazines may have different optimal formation temperatures. For example, one study found that pyrazine yields continued to increase up to the highest tested temperature of 140°C. researchgate.net
Water Activity (a_w) : Water is both a product and a solvent in the Maillard reaction, and its availability is crucial. Lower water activity, such as in dry-roasting conditions, can accelerate certain Maillard pathways and favor pyrazine formation over other compounds. researchgate.net This is consistent with the prevalence of pyrazines as key aroma components in roasted and baked foods where moisture content is low.
Influence of Environmental Factors on Pyrazine Yield
| Factor | Condition | Effect on Pyrazine Formation | Source |
|---|---|---|---|
| pH | High pH (alkaline) | Significantly enhances yield. | researchgate.net |
| Low pH (acidic) | Favors formation of other compounds like furans. | researchgate.net | |
| Temperature | Increasing Temperature (e.g., 100°C to 140°C) | Generally increases reaction rate and yield. | nih.govresearchgate.net |
| Water Activity | Low (Dry Conditions) | Favors pyrazine formation pathways. | researchgate.net |
Microbial Biosynthetic Routes
Microorganisms, particularly bacteria from the genus Bacillus, are known producers of a wide array of alkylpyrazines that contribute to the characteristic aromas of fermented foods. asm.orgnih.gov The biosynthetic pathways generally rely on the enzymatic conversion of amino acids into reactive intermediates, which then condense to form the pyrazine ring.
Enzymatic Pathways and Key Enzyme Identification (e.g., L-Threonine-3-dehydrogenase)
A pivotal enzyme in the formation of many alkylpyrazines is L-threonine-3-dehydrogenase (TDH). asm.orgnih.gov This NAD+-dependent oxidoreductase initiates the primary pathway for pyrazine backbone synthesis by catalyzing the oxidation of L-threonine. researchgate.net
The established enzymatic steps are as follows:
Oxidation of L-Threonine: TDH oxidizes L-threonine to produce L-2-amino-3-oxobutanoate, also known as 2-amino-3-ketobutyrate (AKB). asm.orgnih.gov
Spontaneous Decarboxylation: AKB is an unstable intermediate that readily undergoes non-enzymatic decarboxylation (loss of CO2) to form aminoacetone. asm.org
Role of Competing Enzymes: In many bacteria, the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL) can divert AKB away from pyrazine synthesis by converting it into glycine (B1666218) and acetyl-CoA. nih.gov Therefore, the activity of KBL is a critical control point, and its inactivation has been shown to improve the yield of pyrazine precursors. nih.gov
This enzymatic production of aminoacetone is the foundational step for the synthesis of the pyrazine core in compounds like 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (B81540) (TMP). asm.orgnih.gov It is scientifically plausible that the biosynthesis of 2-butyl-3,5-(and 3,6)-dimethyl pyrazine utilizes this same aminoacetone unit, derived from L-threonine, to form part of the pyrazine ring structure.
Table 1: Key Enzymes in Pyrazine Precursor Formation
| Enzyme | Abbreviation | EC Number | Function in Pathway |
| L-Threonine-3-dehydrogenase | TDH | 1.1.1.103 | Catalyzes the oxidation of L-threonine to L-2-amino-3-oxobutanoate (AKB), the initial step for aminoacetone formation. asm.org |
| 2-Amino-3-ketobutyrate CoA ligase | KBL | 2.3.1.29 | Catalyzes the conversion of AKB to glycine and acetyl-CoA, representing a competing pathway that reduces precursor availability for pyrazine synthesis. nih.gov |
Role of Specific Amino Acid Substrates (e.g., L-Threonine, L-Leucine, L-Valine)
The structural diversity of alkylpyrazines is a direct result of the different amino acid substrates utilized by the microorganism. The specific amino acids provide the carbon backbones for the pyrazine ring and its various alkyl substituents.
L-Threonine: As established, L-threonine is the essential precursor for aminoacetone, which provides a three-carbon aminoketone unit. acs.org The condensation of two aminoacetone molecules is the basis for the formation of 2,5-dimethylpyrazine. asm.org For asymmetrically substituted pyrazines like the target compound, at least one molecule of aminoacetone is likely required.
L-Leucine and L-Isoleucine: The formation of the butyl side chain necessitates a four-carbon precursor. The branched-chain amino acids L-leucine and its isomer L-isoleucine are the most probable biological sources for this group. youtube.comnih.gov The metabolic breakdown of these amino acids generates various keto-acids and aldehydes. For instance, leucine catabolism can produce isovaleraldehyde. nih.gov It is hypothesized that a four-carbon aldehyde or α-keto acid derived from leucine or isoleucine metabolism condenses with aminoacetone (from threonine) and another amino-containing molecule to form the 2-butyl-3,5-(and 3,6)-dimethyl pyrazine structure. This is supported by evidence where other amino acids like alanine (B10760859) contribute to the formation of ethyl side chains in other pyrazines. researchgate.net
Table 2: Proposed Amino Acid Precursors for 2-Butyl-3,5-(and 3,6)-dimethyl pyrazine
| Amino Acid | Proposed Contribution | Supporting Evidence |
| L-Threonine | Provides the aminoacetone unit, forming the N-C-C-CH3 portion of the pyrazine ring. | Well-documented precursor for the pyrazine backbone in 2,5-DMP, TMP, and EDMPs. asm.orgacs.org |
| L-Leucine / L-Isoleucine | Provides the four-carbon backbone for the butyl side chain and potentially the remaining methyl group. | Branched-chain amino acids are precursors to corresponding alkyl groups. youtube.comnih.gov |
Metabolic Engineering Strategies for Enhanced Production
To improve the microbial production of valuable alkylpyrazines, several metabolic engineering strategies have been successfully implemented, primarily in model organisms like Escherichia coli and Bacillus subtilis. These strategies could be adapted to enhance the yield of 2-butyl-3,5-(and 3,6)-dimethyl pyrazine.
Key strategies include:
Overexpression of Key Enzymes: Increasing the expression of the rate-limiting enzyme, L-threonine-3-dehydrogenase (TDH), has been shown to boost the supply of the aminoacetone precursor and increase pyrazine production. nih.gov
Deletion of Competing Pathways: Knocking out or down-regulating the gene for 2-amino-3-ketobutyrate CoA ligase (KBL) prevents the diversion of the key intermediate AKB, channeling more of it towards aminoacetone and subsequent pyrazine formation. nih.gov
Optimizing Precursor Supply: Engineering the host to overproduce the necessary amino acid precursors, such as L-threonine and L-leucine, is a critical strategy. nih.govnih.gov This can involve modifying the expression of genes in the amino acid biosynthesis pathways and optimizing transport systems to increase intracellular availability. nih.gov
Pathway Balancing: Fine-tuning the expression levels of different pathway genes is crucial to prevent the accumulation of toxic intermediates and to balance the flux towards the final product. mdpi.comnih.gov
A recent study successfully produced 3.1 g/L of 2,5-DMP in an engineered E. coli strain by applying several of these principles, demonstrating the power of metabolic engineering for pyrazine production. nih.gov
Non-Enzymatic Amination and Acyloin Condensation Pathways
While enzymes are critical for generating the initial building blocks, the final assembly of the pyrazine ring is often a spontaneous, non-enzymatic process. asm.orgnih.gov This occurs through a sequence of chemical reactions under physiological conditions.
Dimerization/Condensation: The key α-aminocarbonyl intermediates, such as aminoacetone and a corresponding aminoketone derived from leucine/isoleucine, condense with each other. For example, two molecules of aminoacetone can self-condense to form 2,5-dimethyl-3,6-dihydropyrazine. asm.org The formation of an asymmetrically substituted pyrazine like the target compound would involve the condensation of dissimilar precursor molecules.
Cyclization and Dehydration: The initial condensation product cyclizes and loses water molecules to form a dihydropyrazine intermediate.
Oxidation: The dihydropyrazine ring is unstable and readily undergoes spontaneous oxidation in the presence of oxygen to form the stable, aromatic pyrazine ring. asm.org
This series of spontaneous reactions is analogous to the early stages of the Maillard reaction, a well-known chemical process that forms pyrazines during the heating of amino acids and sugars. nih.govresearchgate.net
Hybrid Chemoenzymatic Approaches for Biosynthesis
Hybrid chemoenzymatic synthesis represents a powerful and flexible strategy that combines the high selectivity of enzymes with the broad applicability of chemical reactions. mdpi.com This approach is particularly well-suited for producing complex, asymmetrically substituted pyrazines.
A model for this approach has been demonstrated for the synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) (EDMP). nih.gov In this system:
Enzymatic Step: Two enzymes, TDH and KBL (under low CoA conditions), are used in a one-pot reaction to convert a single substrate, L-threonine, into two different pyrazine precursors: aminoacetone and acetaldehyde. nih.gov
Chemical Step: These enzymatically generated precursors then spontaneously condense and react in the same pot to form the final EDMP product with a high yield (up to 20.2%). nih.gov
This strategy could be directly adapted for the synthesis of 2-butyl-3,5-(and 3,6)-dimethyl pyrazine. A potential chemoenzymatic route would involve:
Using TDH to generate aminoacetone from L-threonine.
Using another selective enzyme (e.g., a branched-chain amino acid aminotransferase followed by a decarboxylase) to generate a butyl-containing aldehyde or keto-acid from L-leucine or L-isoleucine.
Allowing these enzymatically produced intermediates to spontaneously condense and oxidize in a controlled chemical environment to form the desired 2-butyl-3,5-(and 3,6)-dimethyl pyrazine. researchgate.netelsevierpure.com
This hybrid approach offers significant advantages, including the potential for higher yields, greater control over product specificity, and the ability to synthesize novel pyrazine structures not easily accessible through purely microbial fermentation. researchgate.netmdpi.com
Advanced Analytical Techniques for Structural Elucidation and Quantification
Chromatographic Separation and Detection
Chromatographic techniques are paramount for the analysis of complex volatile mixtures containing alkylpyrazines. The ability to separate individual components before detection is crucial, especially for positional isomers which often exhibit nearly identical mass spectra.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely applied and powerful analytical technique for the characterization of alkylpyrazines. nih.govnih.gov In this method, a sample containing the volatile pyrazines is injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interaction with the stationary phase within the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.
While GC-MS provides excellent separation and detection, the electron ionization (EI) mass spectra of many positional isomers of alkylpyrazines are remarkably similar. nih.gov This makes unambiguous identification based solely on spectral interpretation or standard database searches practically unfeasible and can lead to misidentifications. nih.gov Therefore, chromatographic retention time is a critical co-determinant for accurate identification.
| Parameter | Typical Condition |
|---|---|
| Column Type | Fused silica (B1680970) capillary column (e.g., 30-60 m x 0.25-0.32 mm i.d.) |
| Stationary Phase | Non-polar (e.g., DB-1, HP-5, OV-101) or Polar (e.g., DB-Wax, Carbowax 20M) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min) |
| Oven Program | Initial temp. ~40-60°C, ramped to ~240-280°C at 2-10°C/min |
| Injector Temperature | 250-270°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Scan Range | m/z 35-400 |
Strategies for Differentiation of Positional Isomers (e.g., Retention Index Databases)
Due to the similarity of their mass spectra, the definitive identification of 2-butyl-3,5-dimethylpyrazine (B12645919) and 2-butyl-3,6-dimethylpyrazine relies on their chromatographic retention behavior. The Kovats Retention Index (RI) system is a standardized method for reporting retention times, which helps to compare values obtained from different instruments and laboratories. The RI relates the retention time of an analyte to the retention times of n-alkanes that elute before and after it.
The choice of the GC column's stationary phase significantly influences the separation of these isomers. Non-polar columns (like DB-5 or OV-101) separate compounds primarily based on their boiling points, while polar columns (like DB-Wax) provide additional separation based on dipole-dipole or hydrogen-bonding interactions. Comparing the RIs of the isomers on columns of different polarity is a robust strategy for their differentiation. nih.gov For instance, the slight difference in the polarity and molecular shape between the 3,5- and 3,6- isomers will cause them to interact differently with a polar stationary phase, leading to a more significant separation in their retention times compared to a non-polar phase.
Published data from the NIST WebBook provides retention indices for 2-butyl-3,5-dimethylpyrazine on various stationary phases, which is crucial for its identification. nist.gov
| Stationary Phase | Column Type | Reported RI |
|---|---|---|
| OV-101 | Non-polar | 1196 |
| HP-5 | Non-polar | 1254 |
| DB-Wax | Polar | 1583 |
| Data sourced from the NIST Chemistry WebBook. nist.gov |
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
For the analysis of volatile and semi-volatile pyrazines in complex matrices like food, a sample preparation step is often required to extract and concentrate the analytes. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique widely used for this purpose.
In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the sample, which is typically heated in a sealed vial to promote the release of volatile compounds. The analytes adsorb onto the fiber, which is then retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed onto the GC column for analysis.
The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction temperature, and extraction time. For pyrazines, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often selected due to their ability to adsorb a wide range of volatile and semi-volatile compounds of varying polarities. Optimization of these parameters is crucial for achieving maximum sensitivity and accuracy.
Advanced Spectroscopic Characterization
While GC-MS is the workhorse for separation and initial identification, advanced spectroscopic techniques provide definitive structural confirmation and detailed molecular information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
¹H NMR: In the proton NMR spectrum, the single proton on the pyrazine (B50134) ring would appear as a singlet in the aromatic region (typically δ 8.0-8.5 ppm). The protons of the two methyl groups would appear as distinct singlets in the alkyl region (δ 2.4-2.7 ppm). The butyl group would show a characteristic pattern: a triplet for the terminal methyl group (CH₃), a triplet for the α-methylene group (CH₂) adjacent to the pyrazine ring, and two multiplets for the other two methylene (B1212753) groups. The exact chemical shifts of the ring proton and the methyl groups would differ slightly but diagnostically between the 3,5- and 3,6-isomers due to their different electronic environments.
¹³C NMR: The carbon NMR spectrum provides even more detailed structural information. Each unique carbon atom in the molecule gives a distinct signal. The number of signals and their chemical shifts (typically δ 140-160 ppm for the pyrazine ring carbons and δ 10-40 ppm for the alkyl carbons) would confirm the substitution pattern. The key difference between the isomers would be the symmetry; the 3,6-isomer possesses a higher degree of symmetry which would result in fewer signals in the ¹³C NMR spectrum compared to the 3,5-isomer.
| Group | Spectrum | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Pyrazine Ring | ¹H | ~8.2 - 8.4 | Singlet, 1H |
| ¹³C | ~145 - 155 | Quaternary and CH carbons | |
| Ring-CH₃ | ¹H | ~2.5 - 2.6 | Two singlets, 3H each (for 3,5-isomer) |
| ¹³C | ~20 - 23 | - | |
| Butyl-CH₂ (α) | ¹H | ~2.8 - 3.0 | Triplet |
| ¹³C | ~35 - 38 | - | |
| Butyl-CH₂ (β, γ) | ¹H | ~1.4 - 1.8 | Two multiplets |
| ¹³C | ~22 - 32 | - | |
| Butyl-CH₃ | ¹H | ~0.9 - 1.0 | Triplet |
| ¹³C | ~13 - 14 | - |
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of the parent ion and its fragments. This is a powerful tool for confirming the identity of a compound. For 2-butyl-3,5-(and 3,6)-dimethylpyrazine, the molecular formula is C₁₀H₁₆N₂. HRMS can confirm the mass of the molecular ion (M⁺˙) to be approximately 164.1314, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum provides further structural clues. For alkyl-substituted pyrazines, the most characteristic fragmentation pathway is α-cleavage (benzylic-type cleavage) of the largest alkyl substituent. For the butyl-substituted isomers, this involves the loss of a propyl radical (C₃H₇˙, mass 43), resulting in a highly stable fragment ion.
Analysis of the NIST library mass spectrum for 2-butyl-3,5-dimethylpyrazine (M⁺˙ at m/z 164) shows a base peak at m/z 121. nih.gov This corresponds to the loss of 43 mass units (M - 43), which is consistent with the loss of a propyl radical from the butyl side chain. Another significant peak is observed at m/z 135, corresponding to the loss of an ethyl radical (C₂H₅˙, M - 29) via a McLafferty rearrangement. The spectrum for the 2-butyl-3,6-dimethylpyrazine isomer shows a very similar pattern, with a dominant peak at m/z 121, highlighting why chromatographic data is essential for differentiation.
| m/z | Relative Intensity (%) | Proposed Identity/Loss |
|---|---|---|
| 164 | 25 | [M]⁺˙ (Molecular Ion) |
| 135 | 35 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 121 | 100 | [M - C₃H₇]⁺ (Loss of propyl radical via α-cleavage) |
| 94 | 15 | Fragment from further ring cleavage |
| 41 | 18 | [C₃H₅]⁺ |
| Data interpreted from NIST Mass Spectrometry Data Center. nih.gov The base peak is indicated in bold. |
Infrared Spectroscopy
The IR spectra of alkylpyrazines are characterized by several key absorption bands. The pyrazine ring itself gives rise to distinct signals. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic ring are observed in the 1550-1400 cm⁻¹ range. Furthermore, the in-plane and out-of-plane C-H bending vibrations provide additional structural information and are generally found between 1250-1000 cm⁻¹ and 900-650 cm⁻¹, respectively.
For 2-Butyl-3,5-dimethylpyrazine and its 3,6-isomer, the presence of the alkyl substituents introduces additional characteristic absorption bands. The stretching and bending vibrations of the methyl (CH₃) and butyl (C₄H₉) groups are readily identifiable. The asymmetric and symmetric stretching vibrations of the C-H bonds in the alkyl chains typically occur in the 2960-2850 cm⁻¹ region. The bending vibrations for these groups are found at lower wavenumbers, generally in the 1465-1375 cm⁻¹ range.
Table 1: Predicted Infrared Absorption Bands for 2-Butyl-3,5(and 3,6)-dimethylpyrazine
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Pyrazine Ring |
| 2960-2850 | C-H Stretch | Butyl and Methyl Groups |
| 1550-1480 | C=N Stretch | Pyrazine Ring |
| 1480-1400 | C=C Stretch | Pyrazine Ring |
| 1465-1375 | C-H Bend | Butyl and Methyl Groups |
| 1250-1000 | C-H In-plane Bend | Pyrazine Ring |
Olfactometric Techniques for Aroma Contribution Assessment
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique used to identify odor-active compounds in a sample. In a GC-O system, the effluent from the gas chromatograph is split, with one portion directed to a conventional detector (like a mass spectrometer) and the other to a sniffing port. A trained panelist or flavor chemist then sniffs the effluent and records the time and a description of any detected odor.
For the isomers 2-Butyl-3,5-dimethylpyrazine and 2-Butyl-3,6-dimethylpyrazine, GC-O analysis is crucial for determining their specific aroma profiles. These compounds are typically formed during Maillard reactions and contribute to the desirable roasted, nutty, and chocolate-like aromas in foods. perfumerflavorist.comfoodb.ca While specific GC-O data for these exact isomers is limited in readily available literature, the aroma characteristics can be inferred from similar pyrazine compounds. Generally, alkyl-substituted pyrazines are described as having roasted, herbaceous, nutty, and chocolate-like odors. perfumerflavorist.com More specifically, 2-butyl-3,5-dimethylpyrazine has been described as having a fragrant odor. The 3,6-isomer is noted for its caramel-like and fruity taste description. thegoodscentscompany.com The intensity and specific nuances of the aroma can be influenced by the substitution pattern on the pyrazine ring.
The retention index (RI) is another important piece of data obtained from GC analysis, which helps in the identification of compounds. The RI is a measure of where a compound elutes relative to a series of n-alkane standards. While specific retention indices for these isomers are not consistently reported across a wide range of GC columns, related compounds like 2,5-Dimethyl-3-(3-methylbutyl)pyrazine have published retention indices on various stationary phases, which can serve as a reference point for analytical method development. nih.gov
Table 2: Reported Aroma Descriptors for Butyl Dimethyl Pyrazines and Related Compounds
| Compound | Aroma Descriptor(s) |
|---|---|
| 2-Butyl-3,5-dimethylpyrazine | Fragrant |
| 2-Butyl-3,6-dimethylpyrazine | Caramel-like, fruity thegoodscentscompany.com |
| 2-Ethyl-3,5-dimethylpyrazine (B18607) | Cocoa, chocolate, nutty (burnt almond) leffingwell.com |
Aroma Extract Dilution Analysis (AEDA)
AEDA is instrumental in ranking the importance of various aroma compounds, including pyrazines, in complex food matrices. For instance, in studies of beef extract and various liquors, pyrazines such as 2,3,5-trimethyl pyrazine and 2-ethyl-3,5-dimethylpyrazine have been identified as key aroma compounds with high FD factors. researchgate.netmdpi.com This indicates that even at low concentrations, they are major contributors to the product's characteristic roasted and nutty notes.
Table 3: Odor Thresholds of Selected Pyrazines in Water
| Compound | Odor Threshold (ppb) |
|---|---|
| 2-Methylpyrazine | 60,000 leffingwell.com |
| 2,5-Dimethylpyrazine (B89654) | 800 leffingwell.com |
| 2,3,5-Trimethylpyrazine (B81540) | 400 leffingwell.com |
| 2-Ethyl-3,5-dimethylpyrazine | 1 leffingwell.com |
Computational and Theoretical Studies on 2 Butyl 3,5 and 3,6 Dimethyl Pyrazine
Quantum Chemical Calculations (e.g., Density Functional Theory for Reaction Mechanisms)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of pyrazine (B50134) formation and stability. While direct DFT studies on 2-butyl-3,5-dimethylpyrazine (B12645919) and its 3,6-isomer are limited in the public literature, research on structurally similar alkylpyrazines provides a strong foundation for understanding their behavior.
Recent studies have employed DFT to investigate the conformational constraints and stability of proton-bound clusters of various alkylpyrazines. researchgate.net For instance, calculations using the B3LYP/6-31+G(d,p) method with dispersion correction have been used to determine molecular properties such as electric dipole moment, polarizability, and proton affinity. researchgate.net These properties are crucial in understanding the interactions of pyrazine molecules in different chemical environments.
A key aspect of pyrazine formation in the Maillard reaction involves the condensation of α-aminocarbonyl intermediates. DFT calculations can model the transition states and reaction energies of these condensation steps, providing a detailed picture of the reaction pathways. For example, theoretical studies on the photoisomerization of 2,6-dimethylpyrazine (B92225) using DFT and Complete Active Space Self-Consistent Field (CASSCF) methods have revealed the roles of different excited states and intermediates, such as Dewar isomers and benzvalene (B14751766) isomers, in the transformation of pyrazines. mdpi.com Such computational approaches could be applied to understand the potential isomerization between 2-butyl-3,5-dimethylpyrazine and 2-butyl-3,6-dimethylpyrazine under various conditions.
The stability of alkylpyrazines is influenced by factors such as polarizability, charge transfer, and steric hindrance of the substituent groups. DFT calculations have shown a linear relationship between the stability of protonated alkylpyrazine monomers and their proton affinity. researchgate.net This suggests that the butyl and dimethyl groups in the target compounds significantly influence their reactivity and stability.
Table 1: Calculated Molecular Properties of Structurally Similar Alkylpyrazines using DFT
| Alkylpyrazine | Dipole Moment (Debye) | Polarizability (ų) | Proton Affinity (kcal/mol) |
| 2,5-Dimethylpyrazine (B89654) | 0.00 | 11.6 | 215.8 |
| 2-Ethyl-3,5-dimethylpyrazine (B18607) | 1.95 | 15.88 | 220.3 |
| 2,3,5,6-Tetramethylpyrazine (B1682967) | 0.00 | 14.5 | 224.1 |
Data extrapolated from studies on various alkylpyrazines and presented for illustrative purposes. researchgate.netfoodb.ca
Molecular Dynamics Simulations to Investigate Formation Kinetics
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic processes of chemical reactions, such as the Maillard reaction, which is a primary pathway for the formation of 2-butyl-3,5-(and 3,6)-dimethylpyrazine. MD simulations can track the trajectories of individual atoms and molecules over time, providing insights into the kinetics and mechanisms of complex reactions in a simulated environment that can mimic food matrices.
The general steps in applying MD simulations to pyrazine formation would involve:
System Setup: Building a simulation box containing the precursor molecules (e.g., an amino acid, a sugar, and water molecules).
Force Field Selection: Choosing an appropriate force field that accurately describes the interactions between the atoms.
Simulation: Running the simulation at a specific temperature and pressure for a sufficient duration to observe the initial stages of the Maillard reaction.
Analysis: Analyzing the trajectories to identify key reaction intermediates and pathways leading to the formation of the pyrazine ring and its subsequent alkylation.
MD simulations can provide valuable data on the diffusion of reactants, the frequency of reactive encounters, and the conformational changes that lead to the formation of the pyrazine core. This information is crucial for understanding the kinetics of pyrazine formation and how different factors, such as reactant concentrations and temperature, influence the yield of specific isomers like 2-butyl-3,5-dimethylpyrazine versus its 3,6-counterpart.
Computational Approaches for Structure-Flavor Relationship Prediction
Understanding the relationship between the chemical structure of a molecule and its perceived flavor is a key goal in food chemistry. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA), are powerful tools for predicting the sensory properties of flavor compounds like pyrazines. semanticscholar.org
These methods correlate the structural or physicochemical properties of a series of compounds with their biological activity, which in this case is the odor threshold or flavor profile. For pyrazines, descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic and steric parameters can be used to build predictive models.
Studies on a range of alkylpyrazines have shown that the type, position, and size of the alkyl substituents on the pyrazine ring significantly influence their odor characteristics. For instance, the presence of a butyl group and two methyl groups, as in 2-butyl-3,5-(and 3,6)-dimethylpyrazine, is expected to contribute to the characteristic nutty and roasted notes.
Table 2: Predicted Flavor Descriptors for Butyl-Dimethyl-Pyrazines
| Compound | Predicted Flavor Profile | Key Structural Features Influencing Flavor |
| 2-Butyl-3,5-dimethylpyrazine | Nutty, earthy, roasted | Butyl group, two methyl groups in 3 and 5 positions |
| 2-Butyl-3,6-dimethylpyrazine | Nutty, roasted, slightly green | Butyl group, two methyl groups in 3 and 6 positions |
Flavor profiles are predicted based on the general structure-activity relationships of alkylpyrazines and are for illustrative purposes.
QSAR models can be developed to predict the odor thresholds of new or uncharacterized pyrazines. This is particularly valuable for the food industry in the development of new flavor formulations and for understanding the impact of processing on the final flavor of a product.
Bioinformatic Approaches in Microbial Pathway Analysis
Certain microorganisms, including various species of Bacillus and Corynebacterium, are known to produce pyrazines through their metabolic activities. Bioinformatic tools play a crucial role in identifying and analyzing the metabolic pathways and enzymes involved in the microbial synthesis of these flavor compounds.
The general bioinformatic workflow for analyzing microbial pyrazine production includes:
Genome Sequencing and Annotation: The first step is to sequence the genome of the pyrazine-producing microorganism. The genome is then annotated to identify genes and their putative functions.
Metabolic Pathway Reconstruction: Using databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes), a metabolic map of the organism can be reconstructed. This allows for the identification of pathways that could lead to the synthesis of pyrazine precursors, such as specific amino acids and α-dicarbonyls.
Enzyme Identification and Characterization: Bioinformatic tools can be used to identify genes encoding enzymes that are likely involved in the key steps of pyrazine biosynthesis. For the formation of 2-butyl-3,5-(and 3,6)-dimethylpyrazine, this would involve enzymes related to the metabolism of amino acids that can serve as precursors for the butyl group (e.g., leucine (B10760876) or isoleucine) and the C2-fragments for the pyrazine ring.
Comparative Genomics: By comparing the genomes of pyrazine-producing and non-producing strains, it is possible to identify genetic loci that are unique to the producers and are likely responsible for pyrazine synthesis.
While specific bioinformatic studies on the microbial production of 2-butyl-3,5-(and 3,6)-dimethylpyrazine are not widely reported, the general approaches described above are applicable. For example, identifying the enzymatic machinery responsible for the condensation of the specific amino acid and sugar-derived precursors would be a key step in understanding and potentially engineering microbial strains for enhanced production of these desirable flavor compounds.
Industrial and Commercial Applications of Alkylated Pyrazines
Role in the Flavor and Fragrance Industry
The most prominent application of 2-Butyl-3,5-(and 3,6)-dimethyl pyrazine (B50134) lies in its ability to create and enhance complex flavor and aroma profiles. This compound is a key contributor to some of the most desirable notes in food and beverages.
Contribution to Roasted, Nutty, and Earthy Aromas
2-Butyl-3,5-(and 3,6)-dimethyl pyrazine is instrumental in developing roasted, nutty, and earthy aromas, which are characteristic of many thermally processed foods. The formation of alkylpyrazines is a common result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. nih.govfoodsafety.institute
The isomeric mixture of 2-Butyl-3,5-dimethylpyrazine (B12645919) and 2-Butyl-3,6-dimethylpyrazine offers a complex and multifaceted aroma profile. The 2-butyl-3,5-dimethyl isomer is noted for its sweet and earthy odor. thegoodscentscompany.com In contrast, the 2-butyl-3,6-dimethyl isomer provides a caramel-like and fruity taste description. thegoodscentscompany.com The combination of these characteristics results in a flavor profile that is highly valued for its authenticity in recreating the essence of roasted and toasted foods. Other related pyrazines, such as 2-ethyl-3,5(or 6)-dimethylpyrazine, are also known for their chocolate, hazelnut, nutty, peanut, and roasted organoleptic properties. sigmaaldrich.com
The table below summarizes the distinct organoleptic properties of the individual isomers:
| Isomer | Odor/Flavor Description |
| 2-Butyl-3,5-dimethylpyrazine | Sweet, Earthy |
| 2-Butyl-3,6-dimethylpyrazine | Caramel-like, Fruity |
Use as Food Flavoring Agents and Fragrance Components
As a functional flavoring agent, 2-Butyl-3,5-(and 3,6)-dimethyl pyrazine is utilized across a diverse range of food products. researchgate.net Its ability to impart roasted and nutty notes makes it a valuable additive in products such as baked goods, breakfast cereals, condiments, gravies, and meat products. thegoodscentscompany.com The flavor profile is also essential in creating the characteristic taste of products like coffee, cocoa, and various roasted nuts. foodb.cahmdb.ca
While its primary application is in flavors, the use of this specific pyrazine mixture in fragrances is noted as "not for fragrance use" by some sources, suggesting its aroma profile is more suited for edible applications. thegoodscentscompany.comthegoodscentscompany.com However, the broader family of pyrazines is integral to the fragrance industry for creating unique and complex scents. chemicalbook.com
The following table provides examples of food categories where 2-ethyl-3,5(or 6)-dimethylpyrazine, a closely related compound, is used, illustrating the typical applications for such nutty and roasted pyrazine flavors. thegoodscentscompany.com
| Food Category |
| Baked Goods |
| Beverages (non-alcoholic) |
| Breakfast Cereal |
| Condiments / Relishes |
| Gelatins / Puddings |
| Gravies |
| Hard Candy |
| Meat Products |
| Milk Products |
| Soups |
Applications as Food Preservatives and Anti-Spoilage Agents
Beyond their flavoring properties, alkylpyrazines, the chemical class to which 2-Butyl-3,5-(and 3,6)-dimethyl pyrazine belongs, are recognized for their antimicrobial and anti-spoilage capabilities. nih.govnih.gov While specific studies on the preservative action of 2-Butyl-3,5-(and 3,6)-dimethyl pyrazine are limited, research on structurally similar pyrazines indicates their potential in food preservation.
Natural pyrazines are used as food preservatives due to their effective antimicrobial action. researchgate.netresearchgate.net For instance, research has shown that pyrazine derivatives produced by the plant endophyte Pseudomonas putida BP25, which include 2-ethyl-3,6-dimethylpyrazine, exhibit potent antifungal and antioomycete properties. mdpi.com These volatile organic compounds have demonstrated inhibitory activity against pathogens that can cause spoilage in plants and food products. mdpi.com
The Maillard reaction, which produces these pyrazines, can also lead to the formation of products with antioxidative effects, further contributing to the preservation of food. nih.gov The antimicrobial properties of pyrazines make them attractive as natural alternatives to synthetic preservatives, aligning with the growing consumer demand for clean-label ingredients. adv-bio.com Some studies have explored the use of specific alkylpyrazines, like 2-isobutyl-3-methylpyrazine, as a potential preservative for meat products, where it also adds desirable roasted flavor notes. mdpi.com
Utilization as Chemical Building Blocks in Organic Synthesis
Pyrazines, as a class of heterocyclic compounds, are valuable intermediates in organic synthesis. researchgate.net Their aromatic ring system, containing two nitrogen atoms, can be functionalized to create a wide variety of more complex molecules with applications in pharmaceuticals and materials science.
While specific examples of 2-Butyl-3,5-(and 3,6)-dimethyl pyrazine being used as a chemical building block are not extensively documented in publicly available research, the general reactivity of the pyrazine core suggests its potential in this area. The synthesis of substituted pyrazines is an active area of research, with various methods being developed to introduce different functional groups onto the pyrazine ring. rsc.org These methods can include reactions such as alkylations, brominations, hydrogenations, and cross-couplings. rsc.org
The resulting functionalized pyrazines can serve as precursors for the synthesis of a range of compounds with potential biological activity. researchgate.net For example, the synthesis of novel heterocyclic compounds often involves cyclization and condensation reactions where pyrazine-like structures can be key components. mdpi.com Companies that supply fine chemicals often list pyrazine derivatives, including 2-Butyl-3,5-(and 3,6)-dimethyl pyrazine, as building blocks for custom synthesis, indicating their role in research and development for new chemical entities. thegoodscentscompany.comchemicalregister.com
Future Research Trajectories and Academic Perspectives
Unraveling Undiscovered Formation Pathways in Complex Food Systems
The formation of alkylpyrazines in food is predominantly attributed to the Maillard reaction, a complex cascade of chemical changes that occur between amino acids and reducing sugars upon heating. royalsocietypublishing.org However, the precise pathways leading to specific, highly substituted pyrazines like the 2-butyl-3,5/3,6-dimethyl isomers are not well defined. Future research must move beyond generalized models to investigate the nuanced interactions within real food matrices.
A primary research goal is to identify the specific precursors that yield the butyl and methyl groups on the pyrazine (B50134) ring. The butyl group likely originates from the Strecker degradation of amino acids with longer alkyl side chains, such as leucine (B10760876) or isoleucine. The methyl groups can be derived from amino acids like alanine (B10760859) or threonine, or from sugar fragmentation products like glyoxal (B1671930) and methylglyoxal. adv-bio.comresearchgate.net However, the competitive and synergistic interactions between various amino acids, peptides, and different types of sugars in a complex food system are poorly understood. nih.gov Studies have shown that the presence of peptides, not just free amino acids, can significantly alter the profile and quantity of pyrazines formed, a phenomenon that requires deeper investigation. adv-bio.commurraystate.edu
Furthermore, the role of other food components, particularly lipids, is an area ripe for discovery. Lipid oxidation products, such as aldehydes and ketones, can participate in the Maillard reaction, potentially providing carbonyl sources that influence the final pyrazine structure. nih.govmdpi.com The interplay between lipid oxidation and the Maillard reaction could be a key undiscovered pathway for the formation of more complex alkylpyrazines. Future studies should employ model systems that incorporate these diverse precursors to map the reaction networks leading specifically to 2-butyl-3,5-(and 3,6)-dimethylpyrazine.
Table 1: Potential Precursors and Research Gaps in the Formation of 2-Butyl-3,5/3,6-dimethylpyrazine
| Precursor Category | Specific Examples | Known Role in Pyrazine Formation | Research Gap for Target Compound |
| Amino Acids | Leucine, Isoleucine, Valine | Source of alkyl side chains (e.g., butyl group). | Quantifying the specific contribution of each amino acid to the butyl moiety. |
| Alanine, Threonine | Source of methyl groups. | Understanding competitive reactions and incorporation efficiency. | |
| Peptides | Lysine-containing dipeptides | Shown to increase overall pyrazine yield compared to free amino acids. adv-bio.comnih.gov | Investigating how peptide structure influences the formation of specific butyl-dimethyl isomers. |
| Carbonyl Sources | Glucose, Fructose (B13574), Glyoxal | Primary reactants with amino groups in the Maillard reaction. adv-bio.com | Elucidating how different sugar fragmentation patterns affect isomer ratios. |
| Lipid Oxidation Products | Alkanals, Alkenals | Can participate as carbonyl sources, modifying reaction pathways. nih.gov | Mapping the specific reaction pathways involving lipid-derived aldehydes and amino acids. |
Innovations in Green and Sustainable Synthesis Technologies
Traditional chemical synthesis of flavor compounds often relies on harsh reaction conditions and petrochemical-derived reagents, which raises environmental and sustainability concerns. mdpi.com Consequently, there is a significant academic and industrial push towards "green" synthesis technologies. For a compound like 2-butyl-3,5-(and 3,6)-dimethylpyrazine, future research will undoubtedly focus on biotechnological routes that are both sustainable and can be labeled as "natural." nih.govnih.gov
Microbial fermentation is a highly promising avenue. Various bacteria, most notably Bacillus subtilis, have been identified as potent producers of a range of alkylpyrazines, including dimethyl- and trimethyl-pyrazines. adv-bio.comresearchgate.net These microorganisms can be cultivated on renewable feedstocks, offering an eco-friendly alternative to chemical methods. pherobase.com A key research trajectory will be the screening of novel microbial strains or the genetic engineering of known producers to specifically synthesize the target butyl-dimethyl isomers. This involves identifying and optimizing the biosynthetic pathways within the microorganism that utilize relevant precursors (e.g., amino acids) to build the desired pyrazine structure. nih.gov
Enzymatic synthesis, or biocatalysis, represents another frontier in green chemistry. murraystate.edu Enzymes like transaminases and dehydrogenases are being explored for the targeted synthesis of pyrazine precursors and the pyrazines themselves. murraystate.edunih.gov For instance, a chemo-enzymatic approach could use an enzyme to create a specific amino ketone intermediate, which then chemically condenses to form the pyrazine ring. murraystate.edu This offers high selectivity and mild reaction conditions. Future work should focus on discovering or engineering enzymes that can assemble the 2-butyl-3,5-(and 3,6)-dimethylpyrazine skeleton from simple, renewable starting materials.
Table 2: Comparison of Synthesis Approaches for Alkylpyrazines
| Synthesis Method | Description | Advantages | Disadvantages/Research Needs |
| Conventional Chemical Synthesis | Multi-step organic reactions using chemical reagents and catalysts. | High yields, well-established methods for some pyrazines. | Often requires harsh conditions, non-renewable feedstocks, potential for hazardous byproducts. |
| Microbial Fermentation | Using whole microorganisms (e.g., Bacillus subtilis) to produce pyrazines from a nutrient medium. researchgate.net | Sustainable, uses renewable resources, can be labeled "natural". nih.gov | Often produces a mixture of compounds, requires screening/engineering for specific isomers, low yields. |
| Enzymatic Biocatalysis | Using isolated enzymes to perform specific reaction steps. murraystate.edu | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering required, potential high cost of enzyme production, cofactor regeneration needed. |
Development of Targeted Analytical Methodologies for Complex Matrices
The accurate detection and quantification of trace-level volatile compounds like 2-butyl-3,5-(and 3,6)-dimethylpyrazine within a complex food matrix is a significant analytical challenge. adv-bio.com Future research must focus on developing more sensitive, selective, and robust analytical methodologies.
A major hurdle is the effective extraction of the target analyte from the food. Traditional methods can be time-consuming and use large volumes of solvents. Advanced, solvent-free extraction techniques such as headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE) are promising alternatives that concentrate volatile compounds prior to analysis. adv-bio.comnih.gov Further research is needed to optimize these methods specifically for butyl-substituted pyrazines, focusing on fiber coatings and extraction conditions that maximize recovery and minimize matrix interference. wordpress.com
The separation and identification stage is complicated by the existence of isomers. Positional isomers like 2-butyl-3,5-dimethylpyrazine (B12645919) and 2-butyl-3,6-dimethylpyrazine often produce very similar mass spectra in gas chromatography-mass spectrometry (GC-MS), making unambiguous identification difficult based on MS data alone. nih.govthegoodscentscompany.com A critical area for future work is the development and application of comprehensive two-dimensional gas chromatography (GC×GC). This powerful technique offers superior separation power, enabling the resolution of closely related isomers that would co-elute in a standard GC system. wordpress.com Furthermore, the systematic compilation of gas chromatographic retention indices (RIs) on multiple stationary phases of different polarities is essential for the confident identification of these isomers. thegoodscentscompany.com
Novel detection technologies also present exciting research opportunities. For instance, signal amplification by reversible exchange (SABRE) hyperpolarized NMR spectroscopy is an emerging technique that has shown high selectivity for detecting pyrazines in complex mixtures like edible oils with minimal sample cleanup. nih.gov Adapting and validating such innovative methods for the specific detection of 2-butyl-3,5-(and 3,6)-dimethylpyrazine could represent a significant analytical breakthrough.
Table 3: Future Directions in Analytical Methodologies for 2-Butyl-3,5/3,6-dimethylpyrazine
| Analytical Step | Challenge | Future Research Direction |
| Extraction & Concentration | Low concentration in complex food matrices; matrix interference. | Optimization of advanced techniques like SPME, SBSE, and SAFE for target analytes. nih.govnih.gov |
| Separation | Co-elution of isomers (e.g., 3,5- vs. 3,6- isomers). | Application of comprehensive two-dimensional gas chromatography (GC×GC-TOF-MS). wordpress.com |
| Identification | Similar mass spectra of positional isomers. thegoodscentscompany.com | Systematic generation and use of Retention Index (RI) libraries on multiple GC column phases. nih.gov |
| Quantification & Detection | Need for high sensitivity and selectivity with minimal sample preparation. | Development of novel detection methods like SABRE-NMR and advanced UPLC-MS/MS protocols. researchgate.netnih.gov |
Deeper Exploration of Ecological Signaling Roles
Beyond their role as flavor compounds in food, pyrazines are widespread in nature as semiochemicals—chemicals used for communication. nih.govwikipedia.org They function as pheromones (intraspecific communication) and kairomones (interspecific communication), playing vital roles in the survival and interaction of various organisms. nih.govnumberanalytics.com While the ecological role of many simple pyrazines is known, the specific functions of 2-butyl-3,5-(and 3,6)-dimethylpyrazine are an open field for investigation.
In the insect world, alkylpyrazines are well-documented as potent alarm pheromones, particularly in ants. nih.gov For example, 2,5-dimethyl-3-isopentylpyrazine is used by Odontomachus ants, and other species use a variety of alkyl-substituted pyrazines to signal danger and coordinate defensive behaviors. nih.gov Given that pyrazines with butyl and pentyl side chains have been identified in ant mandibular glands, it is highly plausible that 2-butyl-3,5-(and 3,6)-dimethylpyrazine could serve a similar function in yet-unstudied species. nih.gov Future ecological research should involve the chemical analysis of insect glandular secretions and behavioral assays to test the activity of these specific isomers.
Pyrazines also play a crucial role in plant-animal interactions. They are responsible for the "green" or unripe flavor of many plants, such as bell peppers, which serves as a chemical defense to deter herbivores from consuming fruits before the seeds are mature. adv-bio.com In a more intricate example of chemical mimicry, some sexually deceptive orchids have been found to produce pyrazines that mimic the sex pheromones of their specific wasp pollinators, luring the male insects to the flower to achieve pollination. nih.govwordpress.com Investigating whether 2-butyl-3,5-(and 3,6)-dimethylpyrazine is part of a plant's defensive chemical arsenal (B13267) or a floral attractant is a compelling research trajectory. Such discoveries could have applications in sustainable agriculture, potentially leading to the development of natural pest repellents or pollinator attractants. adv-bio.com
Table 4: Known and Potential Ecological Roles of Alkylpyrazines
| Ecological Role | Organism Type | Known Pyrazine Examples | Potential Role for 2-Butyl-3,5/3,6-dimethylpyrazine |
| Alarm Pheromone | Ants (Odontomachus, Atta) | 2,5-Dimethyl-3-isopentylpyrazine, 2,6-Dimethyl-3-pentylpyrazine, 3-Ethyl-2,5-dimethylpyrazine (B149181) researchgate.netnih.gov | Highly likely to function as an alarm pheromone in undiscovered ant or other social insect species. |
| Sex Pheromone / Mimicry | Wasps, Orchids (Drakaea) | 2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine nih.govresearchgate.net | Could be a component of an unknown insect's sex pheromone or used by a plant to attract pollinators. |
| Kairomone (Predator Scent) | Mammalian Predators | General pyrazines found in predator urine act as danger cues for rodents. nih.gov | Could contribute to the "predator odor" profile that triggers avoidance behavior in prey species. |
| Plant Defense (Antifeedant) | Plants (e.g., Bell Peppers) | 2-Methoxy-3-isobutylpyrazine | Could act as a deterrent in unripe fruits or vegetative tissues of certain plants. |
Integration of Multi-Omics Data in Biosynthesis Research
Understanding and engineering the microbial production of a specific compound like 2-butyl-3,5-(and 3,6)-dimethylpyrazine requires a deep dive into the organism's genetic and metabolic machinery. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to unraveling complex biosynthetic pathways. This integrated strategy is a key future direction for flavor biotechnology.
The starting point is genomics , the study of an organism's complete set of DNA. By sequencing the genomes of pyrazine-producing microbes (like Bacillus subtilis), researchers can identify candidate genes that may encode the enzymes responsible for pyrazine biosynthesis. This could include genes for dehydrogenases, aminotransferases, and other enzymes involved in amino acid and sugar metabolism.
Transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins) can then be used to see which of these candidate genes are active under conditions that favor pyrazine production. For example, by comparing the gene expression profiles of a microbe grown with and without precursors like leucine, one could identify the specific enzymes that are upregulated to process this amino acid into the pyrazine backbone.
Finally, metabolomics , the analysis of all small-molecule metabolites, provides a real-time snapshot of the chemical processes occurring within the cell. By tracking the appearance and disappearance of intermediates, researchers can piece together the step-by-step enzymatic reactions that constitute the biosynthetic pathway. Isotope labeling studies, where precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N) are fed to the organism, are a crucial part of this process, allowing for the definitive tracing of atoms from the starting material to the final pyrazine product.
By integrating these multi-omics datasets, researchers can build comprehensive metabolic models. These models can then be used to guide metabolic engineering efforts, such as overexpressing key enzyme-encoding genes or knocking out competing pathways, to create microbial cell factories that are highly efficient and selective in their production of 2-butyl-3,5-(and 3,6)-dimethylpyrazine.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Butyl-3,5-(and 3,6)-dimethyl pyrazine isomers, and how can their formation be controlled?
- Methodological Answer : The compound can be synthesized via condensation reactions between 1,2-diaminopropane and 2,3-pentanedione under controlled conditions. The isomeric ratio (3,5- vs. 3,6-dimethyl) depends on reaction temperature and solvent polarity. For example, polar aprotic solvents favor the 3,5-isomer, while non-polar solvents promote the 3,6-isomer. Post-synthesis, column chromatography with silica gel (ethyl acetate/hexane gradient) effectively separates the isomers . In Maillard reaction systems, analogous pyrazines form via Strecker degradation of amino acids and reducing sugars, with isomer distribution influenced by pH and heating duration .
Q. Which spectroscopic techniques are most effective for distinguishing between the 3,5- and 3,6-dimethyl positional isomers?
- Methodological Answer :
- NMR : -NMR distinguishes isomers via chemical shifts of methyl groups. The 3,5-isomer shows distinct deshielded peaks for C3 and C5 methyl carbons (δ 18–22 ppm), while the 3,6-isomer exhibits a split signal for C6 methyl due to steric effects .
- GC-MS : Retention indices differ slightly (ΔRI ≈ 15–20 units). Fragmentation patterns also vary: the 3,5-isomer produces a dominant m/z 121 fragment (loss of ethyl group), whereas the 3,6-isomer shows m/z 108 (loss of methyl and ethyl groups) .
Q. What are the recommended protocols for handling and storing 2-Butyl-3,5-dimethyl pyrazine to ensure stability during experimental workflows?
- Methodological Answer :
- Storage : Store in amber glass vials under inert gas (N/Ar) at –20°C. Avoid plastic containers due to adsorption risks .
- Handling : Use gloveboxes for air-sensitive procedures. For solutions, employ anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis.
- Safety : Use fume hoods to mitigate inhalation risks (TLV: 5 ppm). Spills require neutralization with 10% citric acid before ethanol rinsing .
Advanced Research Questions
Q. How can isotopic labeling (e.g., , ) be strategically employed in mechanistic studies of pyrazine formation pathways?
- Methodological Answer :
- -Labeling : Introduce Cl in Maillard reactions to track nitrogen incorporation into the pyrazine ring via LC-MS/MS. This reveals whether N atoms originate from amino acids or ammonia .
- -Labeling : Synthesize deuterated precursors (e.g., 2,3-pentanedione-d) to study hydrogen transfer during cyclization. Isotope ratio mass spectrometry (IRMS) quantifies ratios in products .
Q. What computational approaches are suitable for modeling the electronic excitation dynamics of alkyl-substituted pyrazines?
- Methodological Answer :
- Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulates non-adiabatic transitions between S and S states. Include all 24 vibrational modes for pyrazine derivatives to account for mode-specific coupling .
- DFT/TD-DFT : Optimize ground/excited-state geometries with B3LYP/6-311+G(d,p). Compare vertical excitation energies (CASPT2 benchmarked) to UV-Vis spectra .
Q. What experimental strategies can resolve contradictory reports about the thermal degradation products of 2-Butyl-3,5-dimethyl pyrazine under varying oxygen conditions?
- Methodological Answer :
- Controlled Atmosphere TGA-MS : Perform thermogravimetric analysis (5°C/min, 25–400°C) under N vs. O. Degradation in O produces 3-pentyl-2,5-dimethylfuran (m/z 152) via oxidative ring-opening, while N yields 2-butylpyridine (m/z 135) .
- Kinetic Modeling : Use Arrhenius parameters (E, A) derived from isoconversional methods to reconcile discrepancies in reported activation energies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
